molecular formula C16H12FN3O3S B2458336 N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide CAS No. 868375-57-9

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide

Cat. No. B2458336
CAS RN: 868375-57-9
M. Wt: 345.35
InChI Key: YRNJZRWHLAFKQY-VLGSPTGOSA-N
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Description

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide, commonly known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF24 belongs to the family of chalcones, which are natural compounds found in plants and have been reported to possess anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

EF24 exerts its therapeutic effects through multiple mechanisms of action. EF24 has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of the antioxidant response. Nrf2 activation leads to the upregulation of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which can protect cells from oxidative stress. EF24 has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a major regulator of inflammation. Inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines and inflammatory mediators.
Biochemical and Physiological Effects
EF24 has been reported to exhibit various biochemical and physiological effects in vitro and in vivo. EF24 has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. EF24 has also been reported to inhibit angiogenesis, which is a crucial process for the growth and spread of cancer cells. Moreover, EF24 has been shown to reduce the production of reactive oxygen species (ROS) and inhibit lipid peroxidation, which can protect cells from oxidative damage. EF24 has also been reported to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure.

Advantages and Limitations for Lab Experiments

EF24 has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. EF24 can be easily synthesized through a multi-step process, and its structure can be easily modified to improve its pharmacological properties. However, EF24 has several limitations for lab experiments, including its potential toxicity and limited bioavailability. EF24 has been reported to exhibit cytotoxic effects at high concentrations, and its low bioavailability can limit its therapeutic efficacy.

Future Directions

EF24 has significant potential for further research and development in various therapeutic areas. Future research should focus on improving the pharmacological properties of EF24, including its bioavailability and selectivity for specific targets. Moreover, the therapeutic efficacy of EF24 should be evaluated in clinical trials to determine its safety and efficacy in humans. EF24 can also be used as a lead compound for the development of novel chalcone derivatives with improved pharmacological properties. Furthermore, the potential applications of EF24 in other diseases, such as neurodegenerative diseases, should be explored.

Synthesis Methods

EF24 can be synthesized through a multi-step process involving the condensation of 4-fluorobenzaldehyde with ethyl cyanoacetate, followed by cyclization with 2-aminothiophenol and nitration with nitric acid. The final product is obtained through the reaction of 2-nitrobenzoyl chloride with the intermediate compound.

Scientific Research Applications

EF24 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. EF24 has been reported to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells through the activation of apoptosis and cell cycle arrest. Moreover, EF24 has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators. EF24 has also been reported to exhibit cardioprotective effects by reducing oxidative stress and inflammation in the heart.

properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c1-2-19-14-11(17)7-5-9-13(14)24-16(19)18-15(21)10-6-3-4-8-12(10)20(22)23/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNJZRWHLAFKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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